molecular formula C15H23N3O4 B12347531 2-(4-Boc-amino-butylamino)-nicotinic acid

2-(4-Boc-amino-butylamino)-nicotinic acid

Cat. No.: B12347531
M. Wt: 309.36 g/mol
InChI Key: MKKJKGJKGFCRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Boc-amino-butylamino)-nicotinic acid is a compound that features a nicotinic acid core with a 4-Boc-amino-butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-amino-butylamino)-nicotinic acid typically involves the protection of amino groups using tert-butyl carbamates (Boc groups). The Boc protection is achieved under either aqueous or anhydrous conditions by reacting with a base and di-tert-butyl dicarbonate (Boc2O) . The Boc-protected intermediates are then subjected to further reactions to introduce the nicotinic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of efficient catalysts and solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance the chemoselectivity and efficiency of the Boc protection process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-amino-butylamino)-nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(4-Boc-amino-butylamino)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Boc-amino-butylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions and interactions. The nicotinic acid moiety can interact with biological receptors and enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Boc-amino-butylamino)-nicotinic acid is unique due to its combination of a Boc-protected amino group and a nicotinic acid moiety. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

2-[amino-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-12(19)8-4-5-10-18(16)13-11(14(20)21)7-6-9-17-13/h6-7,9H,4-5,8,10,16H2,1-3H3,(H,20,21)

InChI Key

MKKJKGJKGFCRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN(C1=C(C=CC=N1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.